molecular formula C27H26N2O2S B2466667 ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339278-02-3

ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2466667
CAS No.: 339278-02-3
M. Wt: 442.58
InChI Key: NFVWVNVHUFWMND-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . This compound is characterized by the presence of an ethyl ester group, a sulfanyl group attached to a 4-methylbenzyl moiety, and two phenyl groups attached to the imidazole ring.

Preparation Methods

The synthesis of ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

Ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function . The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c1-3-31-24(30)18-29-26(23-12-8-5-9-13-23)25(22-10-6-4-7-11-22)28-27(29)32-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVWVNVHUFWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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